![molecular formula C23H26N6O2 B2435478 4-amino-N-benzyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide CAS No. 1251672-09-9](/img/structure/B2435478.png)

4-amino-N-benzyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

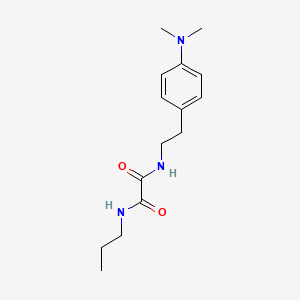

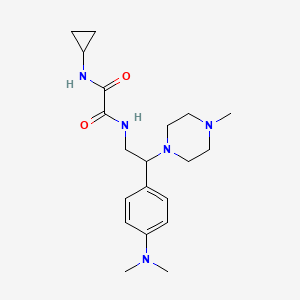

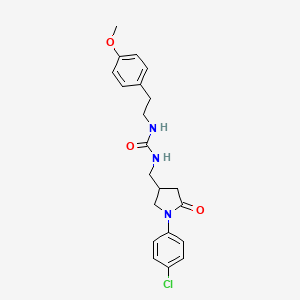

This compound is a complex organic molecule that likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, a six-membered ring with two nitrogen atoms . The presence of an amine group (NH2) and a carboxamide group (CONH2) is also suggested by the name .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through a series of reactions including amide coupling, nucleophilic substitution, and reduction . The exact methods would depend on the starting materials and the specific structure of the final product .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains a pyrimidine ring and a piperazine ring, both of which are common structures in pharmaceutical compounds . The exact 3D structure would need to be determined through methods such as X-ray crystallography .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and stability under various conditions .Scientific Research Applications

Anticancer Agents

This compound has shown potential as an anticancer agent due to its ability to inhibit specific protein kinases involved in cancer cell proliferation. By targeting enzymes like Protein Kinase B (PKB/Akt), it can disrupt signaling pathways that promote tumor growth and survival . This makes it a promising candidate for developing new cancer therapies, particularly for cancers where PKB is overexpressed or hyperactivated.

Antifibrotic Agents

Research has indicated that pyrimidine derivatives, including this compound, possess antifibrotic properties. These compounds can inhibit the activity of collagen-producing cells, thereby reducing fibrosis in tissues . This application is particularly relevant for treating conditions like liver fibrosis, pulmonary fibrosis, and other fibrotic diseases.

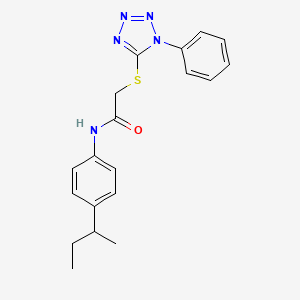

Antimicrobial Agents

Pyrimidine-based compounds have been explored for their antimicrobial properties. This specific compound could be effective against a range of bacterial and fungal pathogens . Its mechanism involves disrupting microbial cell wall synthesis or interfering with essential enzymes, making it a potential candidate for new antimicrobial drugs.

Neuroprotective Agents

The compound’s ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress and apoptosis suggests its potential as a neuroprotective agent. This application is particularly relevant for neurodegenerative diseases such as Alzheimer’s and Parkinson’s . By preventing neuronal damage, it could help in managing or slowing the progression of these conditions.

Anti-inflammatory Agents

Pyrimidine derivatives, including this compound, have shown anti-inflammatory effects by inhibiting key enzymes and signaling molecules involved in the inflammatory response . This makes it a potential candidate for treating chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.

Drug Delivery Systems

The structural properties of this compound make it suitable for use in drug delivery systems. It can be incorporated into hydrogels or nanoparticles to enhance the delivery and bioavailability of therapeutic agents . This application is crucial for improving the efficacy and targeting of drugs, particularly in cancer therapy and chronic disease management.

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It is known that the piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a variety of receptors and enzymes, suggesting that the compound may have multiple targets.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound . Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Compounds with similar structures have been shown to affect various biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

It is known that the piperazine moiety can positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

Compounds with similar structures have been shown to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

properties

IUPAC Name |

4-amino-N-benzyl-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N6O2/c1-31-19-9-7-18(8-10-19)28-11-13-29(14-12-28)23-26-16-20(21(24)27-23)22(30)25-15-17-5-3-2-4-6-17/h2-10,16H,11-15H2,1H3,(H,25,30)(H2,24,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYAAJMHFBYYBDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=C(C(=N3)N)C(=O)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-Methyl-1,3-oxazol-4-yl)methyl-[(2-methylphenyl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2435403.png)

![8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-heptyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![3-(2-methoxyphenyl)-5-methyl-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2435412.png)

![4-Chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B2435413.png)

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2435414.png)